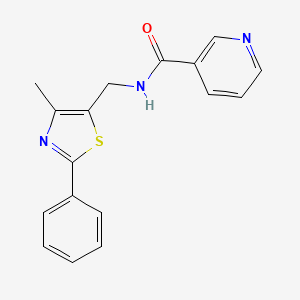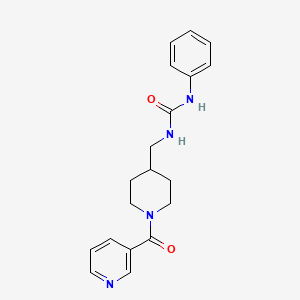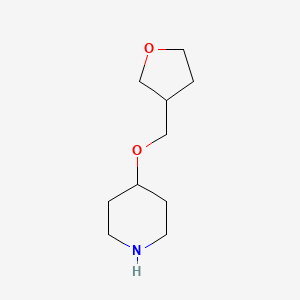![molecular formula C24H18N4O3 B2827013 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide CAS No. 477485-66-8](/img/structure/B2827013.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
“N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide” is a compound that has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reactive intermediates. For example, a series of new benzamidine derivatives were synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the structure of similar compounds has been confirmed by IR, 1H NMR, and EI-MS spectral data .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, the synthesis of similar compounds often involves chlorination with phosphoryl chloride, followed by condensation with the appropriate substituted benzenamine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various computational methods. For instance, the molecular weight of a similar compound, “N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide”, is 251.28 g/mol, and it has a topological polar surface area of 57.8 Ų .Applications De Recherche Scientifique
1. PARP Inhibition and Cancer Research
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide and related compounds have been investigated for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), showing significant promise in cancer research. A study found that a similar compound, A-966492, demonstrated excellent potency against the PARP-1 enzyme and showed efficacy in vivo in cancer models, suggesting potential applications in cancer therapy (Penning et al., 2010).
2. Antitumor Properties and Bioactivity
Research on structurally related benzimidazole compounds has highlighted their potential antitumor effects and excellent bioactivities. One such compound, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, synthesized from raw materials, exhibited promising results in this regard (H. Bin, 2015).
3. Histone Deacetylase Inhibition
Compounds with a benzimidazole core structure have also been researched as inhibitors of histone deacetylases (HDACs), which are important in the regulation of gene expression. One such compound, MGCD0103, was found to inhibit HDACs 1-3 and 11 and demonstrated significant antitumor activity in vivo, pointing towards its potential as an anticancer drug (Zhou et al., 2008).
4. Antisecretory Properties
Benzimidazole derivatives have been explored for their potent antisecretory properties, specifically as inhibitors of the (H+,K+)-ATPase enzyme. For instance, pantoprazole, a compound in this class, exhibited high potency in inhibiting gastric acid secretion, which may have implications in treating disorders like acid reflux (Kohl et al., 1992).
5. Antiviral Activity
Benzimidazole derivatives have shown potential in antiviral therapy. Research into compounds such as 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines revealed significant activity against human rhinovirus, suggesting their utility in developing new antiviral drugs (Hamdouchi et al., 1999).
6. Antimicrobial Properties
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, with many showing potent effects against various bacterial and fungal strains. This highlights their potential as antimicrobial agents in various therapeutic settings (Padalkar et al., 2014).
Orientations Futures
The future research directions for “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide” could involve further investigation of its biological activities and potential applications in medicine. For instance, benzimidazole derivatives have found numerous applications in organic synthesis and are significant for medicinal chemistry due to their diverse biological activity .
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-21-12-13-22(30)28(21)18-5-3-4-16(14-18)24(31)25-17-10-8-15(9-11-17)23-26-19-6-1-2-7-20(19)27-23/h1-11,14H,12-13H2,(H,25,31)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXTOLGRVVWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)



![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)

